![molecular formula C9H6N4O3 B3359898 3-Nitrocinnoline-4-carboxamide CAS No. 87954-00-5](/img/structure/B3359898.png)
3-Nitrocinnoline-4-carboxamide
Overview
Description
3-Nitrocinnoline-4-carboxamide is a chemical compound with the molecular formula C9H6N4O3 . It is a pure chemical substance consisting of two or more different chemical elements .
Physical And Chemical Properties Analysis
3-Nitrocinnoline-4-carboxamide has a molecular weight of 218.16900 g/mol . Other physical and chemical properties such as boiling point and density are not available in the retrieved papers .Scientific Research Applications
Synthesis and Derivative Formation
3-Nitrocinnoline-4-carboxamide and its derivatives have been utilized extensively in the synthesis of various complex compounds. For instance, 6-Acylmino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides were synthesized from 6-nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, demonstrating its role as a precursor in organic synthesis (Sereni et al., 2004).
Use in Fluorescent Probes
Nitro-3-carboxamide coumarin derivatives, related to 3-nitrocinnoline-4-carboxamide, have been developed as novel fluorescent chemosensors. These compounds are used as selective probes for detecting metal ions, such as Cu(2+) in aqueous solutions (Bekhradnia et al., 2016).
Anticoccidial Activity
Research on nitropyridinecarboxamides, which are isomers of 5-nitronicotinamide (a compound structurally similar to 3-nitrocinnoline-4-carboxamide), has shown that these compounds possess anticoccidial activity, highlighting their potential use in veterinary medicine and related fields [(Morisawa et al., 1977)](https://consensus.app/papers/studies-agents-synthesis-activity-morisawa/68536b89236057009dcfd4b09504434d/?utm_source=chatgpt).
Pharmaceutical Chemistry
1,2,4-Oxadiazole-3-carboxamide, a derivative of 3-nitrocinnoline-4-carboxamide, has been recognized for its significance in pharmaceutical chemistry. A novel synthesis method for this compound was developed, offering potential for various pharmaceutical applications (Du et al., 2021).
Drug Development
Compounds like quinolinone-3-carboxamide, which are structurally related to 3-nitrocinnoline-4-carboxamide, have been used in drug discovery and development. For example, the compound VX-770 (ivacaftor) was developed as a CFTR potentiator for treating cystic fibrosis, illustrating the potential of these compounds in therapeutic contexts (Hadida et al., 2014).
Synthesis of Diverse Derivatives
The potential of the nitro group in 3-nitrocinnoline-4-carboxamide as a directing group has been leveraged in the synthesis of 3-oxoisoindoline-1-carboxamide derivatives. This approach has allowed for the creation of a wide array of compounds with potential applications in various fields (Balalaie et al., 2020).
properties
IUPAC Name |
3-nitrocinnoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c10-8(14)7-5-3-1-2-4-6(5)11-12-9(7)13(15)16/h1-4H,(H2,10,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQIRUQAOVZBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520131 | |
Record name | 3-Nitrocinnoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrocinnoline-4-carboxamide | |
CAS RN |
87954-00-5 | |
Record name | 3-Nitrocinnoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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